3-(4-Ethyl-phenyl)-piperazin-2-one
Description
3-(4-Ethyl-phenyl)-piperazin-2-one is a piperazin-2-one derivative characterized by a phenyl ring substituted with an ethyl group at the para position, attached to the 3-position of the piperazin-2-one scaffold. Piperazin-2-one derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility, which allows for modifications that enhance pharmacological properties such as bioavailability, target affinity, and metabolic stability.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(4-ethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)11-12(15)14-8-7-13-11/h3-6,11,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
OKNOAKXGUQDVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=O)NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 4-ethylphenylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Key Observations :
Reactivity Differences :
- The ethylphenyl substituent may stabilize intermediates in cyclization reactions due to its non-polar nature, whereas vinylphenyl groups (e.g., in compound 14a) enable further functionalization via click chemistry .
- Triethyl phosphite reactions with piperazin-2-one yield bisphosphonates (e.g., compound 9 in ), but substituents like ethylphenyl could sterically hinder such transformations compared to smaller groups.
Enzyme Inhibition
- Mpro (SARS-CoV-2) Inhibition : Piperazin-2-one derivatives like 3-[2-(pyridin-2-yl)benzyl]piperazin-2-one (107) exhibit Mpro-inhibiting activity with binding energies comparable to quercetin (-10.4 kcal/mol vs. -9.2 kcal/mol) . The ethylphenyl variant may show similar activity but requires empirical validation.
- Antitubercular Activity : Nitrofuran-isoxazoline derivatives (e.g., compound 15) with piperazin-2-one scaffolds demonstrate potent activity (MIC: 0.5–2 µg/mL). The ethyl group may enhance metabolic stability over methyl or vinyl analogs .
Pharmacokinetic Properties
- Metabolic Stability : Bulky substituents (e.g., trifluoromethyl) resist oxidative metabolism, whereas ethyl groups may undergo CYP450-mediated oxidation, shortening half-life .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
